1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a dimethylphenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with methylamine to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with 3,4-dimethylphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
- 1-[cyclohexyl(methyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Uniqueness
1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14-9-10-18(11-15(14)2)21-13-17(20)12-19(3)16-7-5-4-6-8-16;/h9-11,16-17,20H,4-8,12-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSGJVKKZQLNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN(C)C2CCCCC2)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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